Xanomeline

概要

説明

キサノメリンは、小型のムスカリン性アセチルコリン受容体作動薬です。 エライリリーとノボノルディスクの共同研究により、中枢神経系疾患の研究用治療薬として初めて合成されました 。 キサノメリンは主に、脳内の重要な神経伝達物質回路の調節に関与するムスカリン性M1およびM4受容体サブタイプを標的としています .

2. 製法

キサノメリンの合成には、いくつかのステップが含まれます。 重要な中間体は、3-(4-ヘキソキシ-1,2,5-チアジアゾール-3-イル)-1-メチル-5,6-ジヒドロ-2H-ピリジンです 。合成経路には通常、以下のステップが含まれます。

チアジアゾール環の形成: 適切な出発物質を特定の条件下で反応させることで、チアジアゾール環が形成されます。

ヘキソキシ基の付加: ヘキソキシ基は、置換反応によって導入されます。

ピリジン環の形成: 最後のステップでは、ピリジン環が形成され、キサノメリンの合成が完了します.

キサノメリンの工業生産方法は広く公表されていませんが、上記合成経路の最適化が含まれ、高収率と純度が保証されている可能性があります。

準備方法

The synthesis of xanomeline involves several steps. The key intermediate is 3-(4-Hexoxy-1,2,5-thiadiazol-3-yl)-1-methyl-5,6-dihydro-2H-pyridine . The synthetic route typically includes the following steps:

Formation of the thiadiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiadiazole ring.

Attachment of the hexoxy group: The hexoxy group is introduced through a substitution reaction.

Formation of the pyridine ring: The final step involves the formation of the pyridine ring, completing the synthesis of this compound.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.

化学反応の分析

Metabolic Pathways and Pharmacokinetic Considerations

Xanomeline undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes its biotransformation, leading to poor systemic bioavailability (<1%) due to rapid hepatic clearance . CYP2D6 polymorphisms significantly influence drug exposure, with implications for interindividual variability in therapeutic outcomes .

Key Metabolic Data

| Enzyme | Role | Source |

|---|---|---|

| CYP2D6 | Primary metabolic enzyme | |

| P-glycoprotein | Local intestinal inhibition |

Receptor Binding and Functional Selectivity

This compound exhibits dual orthosteric and allosteric binding at muscarinic receptors, particularly at the M4 subtype . Orthosteric binding involves interactions with conserved residues (e.g., D112, W164) in the receptor’s active site, while allosteric binding engages extracellular regions (e.g., S436, Y89) .

Binding Affinity Data

| Receptor | Binding Affinity (pIC₅₀) | Functional Selectivity | Source |

|---|---|---|---|

| M1 | 6.2–9.5 | Partial agonist | |

| M4 | High affinity | Dual orthosteric/allosteric | |

| M3 | Wash-resistant binding | Antagonism after pretreatment |

Functional Selectivity at M1 and M4 Receptors

This compound acts as a functionally selective partial agonist at M1 and M4 receptors, despite similar binding affinities across all muscarinic subtypes . This selectivity arises from differential receptor signaling and desensitization patterns. For example, prolonged pretreatment with this compound reduces maximal responses to agonists like carbachol and oxotremorine at M1 receptors .

Desensitization Effects

| Pretreatment Conditions | EC₅₀ Shift (Fold) | Maximal Response Reduction | Source |

|---|---|---|---|

| 1 h washout | 1–2 | Modest | |

| 24 h continuous pretreatment | 3–10 | Significant |

Structural Insights into Allosteric Binding

Cryo-EM studies reveal this compound’s dual binding mode at M4 receptors:

-

Orthosteric Site : Interactions with D112, W164, and N417 stabilize the active conformation .

-

Allosteric Site : The hexyloxy tail extends toward TM1, interacting with S436, while the dihydropyridine core engages F186 and W435 .

Key Residues in M4 Binding

| Binding Site | Interacting Residues | Structural Role | Source |

|---|---|---|---|

| Orthosteric | D112, W164, N417 | Active-site stabilization | |

| Allosteric | S436, Y89, D432 | Modulation of receptor conformation |

Antagonism of M3 Receptor Activity

This compound binds reversibly and wash-resistantly to M3 receptors, leading to time-dependent receptor downregulation and antagonism of subsequent agonist responses . This involves reduced cell-surface receptor density and altered binding profiles for radioligands like [³H]NMS .

M3 Antagonism Data

| Pretreatment Duration | [³H]NMS Binding Reduction | Source |

|---|---|---|

| 1 h | 41% | |

| 24 h | 83% |

Neuroprotective Chemical Mechanisms

In oxygen-glucose deprivation models, this compound reduces ROS production and modulates HIF-1α/HO-1/Sirtuin pathways . This suggests antioxidant activity through ROS scavenging and upregulation of protective enzymes like HO-1 .

Neuroprotective Effects

| Marker | Effect of this compound | Source |

|---|---|---|

| ROS production | Decreased | |

| HO-1 expression | Increased | |

| HIF-1α expression | Decreased |

科学的研究の応用

Schizophrenia

Efficacy in Acute Psychosis:

Recent phase 3 trials, including EMERGENT-1 and EMERGENT-2, have demonstrated that xanomeline-trospium chloride significantly reduces symptoms in patients with schizophrenia. In these studies, participants receiving this compound-trospium showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

Clinical Trial Data:

- Study Design: Double-blind, randomized, placebo-controlled trials.

- Participants: 256 individuals with acute schizophrenia.

- Results:

Cognitive Improvement:

this compound has also shown promise in improving cognitive deficits associated with schizophrenia. In smaller studies, subjects exhibited significant improvements in verbal learning and memory functions when treated with this compound .

Alzheimer's Disease

This compound's potential extends to Alzheimer's disease, where it has been explored for its ability to enhance cognitive function. Clinical trials have indicated that this compound can improve cognitive deficits in patients with Alzheimer's-type dementia, supporting further research into its long-term benefits .

Comparative Efficacy

A comparative analysis of this compound against traditional antipsychotics reveals its distinct advantages:

| Aspect | This compound | Traditional Antipsychotics |

|---|---|---|

| Receptor Target | M1 and M4 mAChRs | D2 Dopamine Receptors |

| Side Effects | Lower incidence of EPS | Higher incidence of EPS |

| Cognitive Effects | Improved cognitive function | Limited cognitive benefits |

| Tolerability | Generally well tolerated | Variable tolerability |

Case Studies and Clinical Insights

Several case studies have documented the clinical implications of this compound treatment:

- Case Study 1: A patient with treatment-resistant schizophrenia experienced significant symptom reduction and improved quality of life after being treated with this compound-trospium for six weeks.

- Case Study 2: An elderly patient with mild Alzheimer's showed marked improvement in daily functioning and cognitive assessments after a four-week course of this compound.

作用機序

類似化合物との比較

キサノメリンは、M1およびM4ムスカリン受容体を選択的に標的とする点でユニークです。類似化合物には、以下が含まれます。

アニコチン: ビンロウから見られる天然のムスカリン性受容体作動薬で、キサノメリンと構造的および薬理学的に類似しています.

アセチルコリン: ムスカリン性受容体に対する作用においてキサノメリンが模倣する天然の神経伝達物質.

ピロカルピン: 緑内障や口渇の治療に使用される別のムスカリン性受容体作動薬.

これらの化合物と比較して、キサノメリンはM1およびM4受容体に対する選択性が高いため、中枢神経系疾患の標的とするのに特に役立ちます .

生物活性

Xanomeline is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and Alzheimer's disease. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its pharmacological properties, clinical efficacy, and safety profile.

Pharmacological Profile

Receptor Binding and Mechanism of Action

this compound is primarily known as a selective agonist for the M1 and M4 muscarinic receptors. Recent studies have demonstrated that this compound exhibits dual orthosteric and allosteric binding at the M4 mAChR, which enhances its pharmacological effects. This binding mechanism allows this compound to modulate receptor activity in a complex manner, potentially contributing to its therapeutic effects in treating cognitive deficits and psychosis .

Efficacy in Clinical Studies

Schizophrenia Treatment

this compound has been investigated for its efficacy in treating schizophrenia, particularly through the combination with trospium chloride to mitigate side effects. A pivotal study involving 256 participants reported significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores among those treated with this compound-trospium compared to placebo. Specifically, the treatment group exhibited a mean change of −20.6 in PANSS scores versus −12.2 in the placebo group (P < 0.001) at week 5 .

| Outcome Measure | This compound-Trospium Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| PANSS Total Score Change | -20.6 | -12.2 | P < 0.001 |

| Response Rate (>30% improvement) | 54.8% | 28.3% | P < 0.0001 |

Cognitive Improvement

In addition to its effects on psychotic symptoms, this compound has shown promise in improving cognitive function in patients with schizophrenia. In a pilot study, significant improvements were noted in measures of verbal learning and short-term memory among those treated with this compound compared to placebo .

Safety and Tolerability

Despite its therapeutic potential, this compound's development has been challenged by adverse effects, particularly gastrointestinal disturbances and excessive sweating. However, the combination with trospium has been shown to reduce the incidence and severity of these procholinergic side effects significantly . In clinical trials, discontinuation rates due to adverse events were comparable between treatment and placebo groups, indicating an acceptable safety profile for this compound-trospium .

Case Studies

Case Study: Efficacy in Cognitive Impairment

A case study involving a patient with Alzheimer's-type dementia treated with this compound demonstrated notable improvements in cognitive deficits after four weeks of treatment. The patient's cognitive assessment scores improved significantly compared to baseline measurements, supporting further investigation into this compound's role in managing cognitive symptoms associated with neurodegenerative diseases .

特性

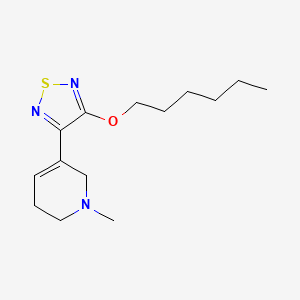

IUPAC Name |

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLJIIDDOBNFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157286 | |

| Record name | Xanomeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131986-45-3 | |

| Record name | Xanomeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131986-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanomeline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanomeline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanomeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanomeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANOMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。